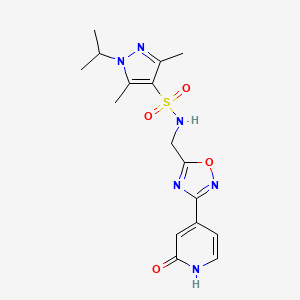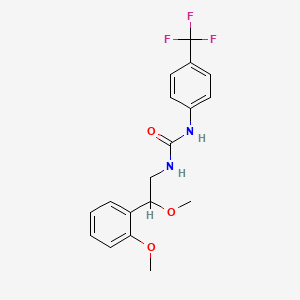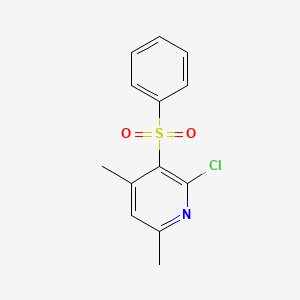
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .Chemical Reactions Analysis
Pyridine derivatives, including 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Synthesis of Pyrazolo Derivatives
The compound can react with hydrazine hydrate to afford the corresponding pyrazolo derivatives . Pyrazolo derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.
Synthesis of Isoxazolo Derivatives
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can also react with hydroxylamine to produce isoxazolo derivatives . Isoxazolo derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer activities.
Synthesis of Pyridoquinazoline Derivatives
When reacted with anthranilic acid, this compound can yield pyridoquinazoline derivatives . These derivatives have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Synthesis of Thienopyridine Derivatives
The compound can be used in the synthesis of thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit platelet aggregation and are used to prevent thrombosis in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.
Suzuki–Miyaura Coupling
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, styrenes, and alkenes.
Synthesis of Lansoprazole-like Precursors
The compound can be used in the synthesis of lansoprazole-like precursors . Lansoprazole is a medication used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and Zollinger–Ellison syndrome.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXALPEBNFMYMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

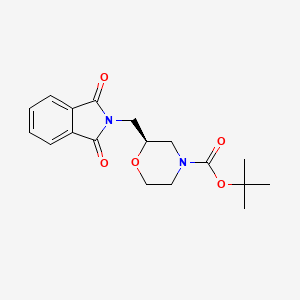
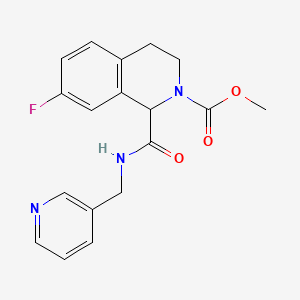
![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)
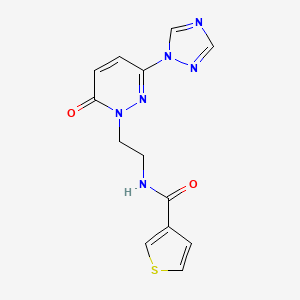
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)
